molecular formula C12H13ClN2O3S B486521 1-(5-Chloro-2-methoxy-4-methyl-benzenesulfonyl)-4-methyl-1H-imidazole CAS No. 723745-17-3

1-(5-Chloro-2-methoxy-4-methyl-benzenesulfonyl)-4-methyl-1H-imidazole

Cat. No.: B486521
CAS No.: 723745-17-3
M. Wt: 300.76g/mol
InChI Key: HUYRMBQWPYSKGW-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxy-4-methyl-benzenesulfonyl)-4-methyl-1H-imidazole is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methoxy-4-methyl-benzenesulfonyl)-4-methyl-1H-imidazole typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the benzenesulfonyl chloride intermediate: This step involves the chlorination of 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride.

    Imidazole ring formation: The intermediate is then reacted with 4-methylimidazole under controlled conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch reactors: For controlled synthesis and monitoring of reaction parameters.

    Continuous flow reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxy-4-methyl-benzenesulfonyl)-4-methyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Sulfides.

    Substitution products: Various substituted imidazole derivatives.

Scientific Research Applications

1-(5-Chloro-2-methoxy-4-methyl-benzenesulfonyl)-4-methyl-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxy-4-methyl-benzenesulfonyl)-4-methyl-1H-imidazole involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as:

    Inhibition of enzymes: The compound may inhibit certain enzymes by binding to their active sites.

    Disruption of cellular processes: It can interfere with cellular processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloro-2-methoxy-4-methyl-benzenesulfonyl)-2-ethyl-1H-imidazole: Similar structure but with an ethyl group instead of a methyl group.

    1-(5-Chloro-2-methoxy-4-methyl-benzenesulfonyl)-1H-imidazole: Lacks the additional methyl group on the imidazole ring.

Uniqueness

1-(5-Chloro-2-methoxy-4-methyl-benzenesulfonyl)-4-methyl-1H-imidazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O3S/c1-8-4-11(18-3)12(5-10(8)13)19(16,17)15-6-9(2)14-7-15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYRMBQWPYSKGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)N2C=C(N=C2)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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